molecular formula C9H10F3NO B12861384 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone CAS No. 74889-32-0

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone

Katalognummer: B12861384
CAS-Nummer: 74889-32-0
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: LLPHPHUESHDAFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone is a fluorinated organic compound with the molecular formula C8H10F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, which is further connected to a pyrrole ring substituted with a propyl group. The trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone typically involves the reaction of 1-propyl-1H-pyrrole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

1-propyl-1H-pyrrole+trifluoroacetic anhydrideThis compound\text{1-propyl-1H-pyrrole} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 1-propyl-1H-pyrrole+trifluoroacetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone involves its interaction with molecular targets through its trifluoromethyl and pyrrole groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol

Comparison: 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone is unique due to the presence of the propyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

74889-32-0

Molekularformel

C9H10F3NO

Molekulargewicht

205.18 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(1-propylpyrrol-3-yl)ethanone

InChI

InChI=1S/C9H10F3NO/c1-2-4-13-5-3-7(6-13)8(14)9(10,11)12/h3,5-6H,2,4H2,1H3

InChI-Schlüssel

LLPHPHUESHDAFN-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=CC(=C1)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.